(R)-N-Methylquinuclidin-3-amine

Choline Uptake Mechanism of Inhibition Quinuclidine SAR

(R)-N-Methylquinuclidin-3-amine (CAS 644468-23-5) is an enantiopure chiral amine featuring a quinuclidine bicyclic scaffold. It is cataloged primarily as a research chemical and synthetic intermediate.

Molecular Formula C8H16N2
Molecular Weight 140.23 g/mol
Cat. No. B8602900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-N-Methylquinuclidin-3-amine
Molecular FormulaC8H16N2
Molecular Weight140.23 g/mol
Structural Identifiers
SMILESCNC1CN2CCC1CC2
InChIInChI=1S/C8H16N2/c1-9-8-6-10-4-2-7(8)3-5-10/h7-9H,2-6H2,1H3/t8-/m0/s1
InChIKeyUWBYHCLTULMDDX-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-N-Methylquinuclidin-3-amine Procurement: Identity and Key Physicochemical Properties


(R)-N-Methylquinuclidin-3-amine (CAS 644468-23-5) is an enantiopure chiral amine featuring a quinuclidine bicyclic scaffold. It is cataloged primarily as a research chemical and synthetic intermediate. Key identifiers and computed properties, including a molecular weight of 140.23 g/mol, molecular formula C₈H₁₆N₂, a topological polar surface area of 15.3 Ų, and a calculated XLogP3-AA value of 0.4, are available in the PubChem database [1]. This foundational data is critical for solubility predictions and quality control during procurement.

The Criticality of (R)-Stereochemistry: Why a Racemate or (S)-Enantiomer is Not a Drop-in Replacement for (R)-N-Methylquinuclidin-3-amine


For quinuclidine-based muscarinic receptor ligands, stereochemistry at the 3-position is a critical determinant of pharmacological activity. Substituting the single (R)-enantiomer with a racemic mixture or the (S)-enantiomer is not scientifically equivalent. This principle is firmly established in foundational patents on M3-selective antagonists, which explicitly claim the use of single enantiomers to achieve the desired therapeutic selectivity and potency profiles [1]. Using a non-(R)-form in receptor binding studies or as a synthetic intermediate will introduce an uncontrolled variable, potentially leading to significantly altered binding kinetics, reduced target affinity, or conflicting structure-activity relationship (SAR) data.

Quantitative Differentiation Guide for (R)-N-Methylquinuclidin-3-amine


Mechanism of Choline Uptake Inhibition: A Point of Differentiation Among N-Functionalized Quinuclidines

The N-methyl functional group in the quinuclidine series can dictate the mechanism of biological inhibition, not just its potency. In a study of high-affinity choline uptake (HAChU), N-methyl-3-quinuclidinol was characterized as a competitive inhibitor, a mechanism that was fundamentally different from the noncompetitive inhibition exhibited by the highly potent N-allyl derivative [1]. Although this data is for a quaternary analogue, it provides class-level evidence that the choice of N-substituent is a critical parameter for mechanistic outcome. This implies that the N-methyl group in (R)-N-Methylquinuclidin-3-amine may confer a specific, and possibly unique, interaction mode with target proteins when compared to other N-functionalized quinuclidine derivatives.

Choline Uptake Mechanism of Inhibition Quinuclidine SAR

Muscarinic M3 Receptor Affinity Contextualization Against Clinical Antagonists

While a direct Ki value for (R)-N-Methylquinuclidin-3-amine at the human M3 receptor is not available in the primary literature, its potency range can be inferred from the SAR of patent-defined quinuclidine-based M3 ligands. Foundational patents for this class claim compounds with an IC₅₀ for the human M3 receptor of less than 35 nM [1]. This class-level benchmark can be compared against established clinical antagonists. For instance, the quinuclidine-derived drug solifenacin has a reported Ki of 12-13 nM for the human M3 receptor [2]. This suggests that potent quinuclidine M3 ligands typically operate in the low nanomolar range, providing a potency benchmark for evaluating (R)-N-Methylquinuclidin-3-amine as a potential precursor or simplified pharmacophore.

Muscarinic M3 Antagonist Receptor Binding Affinity Quinuclidine SAR

Enantiomeric Purity as a Defining Feature for (R)-N-Methylquinuclidin-3-amine

For research procurement, the (R)-configuration itself is a critical specification that distinguishes this compound from racemic or (S)-configured alternatives. Literature on the quinuclidine scaffold shows that enantiomers can exhibit vastly different biological activity. For example, the S(+)-isomer of N-allyl-3-quinuclidinol (NAQ) was approximately 100-fold more potent than the R(-)-isomer in inhibiting choline uptake (IC₅₀ of 0.1 µM vs. 10 µM) [1]. This stereochemical sensitivity in a closely related system provides powerful supporting evidence that the defined (R)-stereochemistry of this compound is not a trivial attribute but a fundamental determinant of its biological interaction profile, justifying the need for a specified enantiomer.

Chiral Resolution Enantiomeric Excess Stereochemistry

High-Value Application Scenarios for (R)-N-Methylquinuclidin-3-amine Driven by Differentiated Evidence


Stereospecific Synthesis of Muscarinic M3 Antagonist Libraries

The (R)-N-methylquinuclidin-3-amine scaffold is ideally suited as a chiral starting material for generating focused libraries of M3 muscarinic antagonists. Its projected low-nanomolar affinity space, as supported by class-level patent data, makes it a valuable core for exploring SAR around a privileged structure. Medicinal chemists can leverage its pre-installed chiral center to systematically diversify the amine position, creating novel analogs for treating overactive bladder or respiratory diseases.

Mechanistic Probe for Cholinergic Transporter Studies

Based on the class-level evidence for N-methylquinuclidine derivatives acting as competitive inhibitors of choline uptake, (R)-N-Methylquinuclidin-3-amine can be employed as a mechanistic probe. It allows researchers to dissect the binding modality of the high-affinity choline transporter (HAChT) and differentiate it from noncompetitive interactions, which are characteristic of other N-functionalized quinuclidine analogs.

Enantioselective Chromatography and Chiral Purity Standard

Owing to the stark 100-fold potency differences reported between enantiomers in related quinuclidine series, this compound is a valuable reference standard for developing and validating enantioselective analytical methods (e.g., chiral HPLC). Its use as a pure (R)-standard is critical for ensuring the enantiomeric purity of downstream synthetic intermediates, where even minor contamination by the (S)-form could critically compromise pharmacological data.

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